2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-5(7(11)12)6(10)4(2-8-3)9(13)14/h2H,1H3,(H,8,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXQRZINYNVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid typically involves the nitration of a pyridine derivative followed by oxidation and carboxylation reactions. One common method includes the nitration of 2-methylpyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by oxidation of the methyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 2-Methyl-5-amino-4-oxo-1H-pyridine-3-carboxylic acid.
Reduction of Carboxylic Acid: 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-methanol.
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid has several notable applications across different scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be reduced to form reactive intermediates that interact with cellular components. Studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory and Anticancer Properties : Research suggests that this compound may inhibit specific enzymes or receptors involved in inflammatory processes and cancer progression, making it a candidate for drug development in these areas .
Chemical Synthesis
- Building Block for Complex Molecules : Its unique structure allows it to serve as a versatile building block in the synthesis of more complex heterocyclic compounds. This property is exploited in organic synthesis to create derivatives with enhanced biological activities .
Industrial Applications
- Dyes and Pigments Production : The compound is utilized in the production of specialty chemicals, including dyes and pigments, due to its stable chemical structure and reactivity .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study :
-
Drug Development Research :
- Investigations into its anti-inflammatory properties revealed mechanisms by which the compound modulates inflammatory pathways, highlighting its potential as a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 2-methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid with analogs identified in the evidence:
Physicochemical and Reactivity Differences
- Acidity : The nitro group in the target compound enhances acidity compared to analogs like 4-pyridoxic acid (hydroxyl/hydroxymethyl substituents). For example, nitro groups lower pKa values of carboxylic acids due to electron-withdrawing effects, whereas hydroxyl groups may reduce acidity .
- Solubility : The phenyl-substituted pyrazole analog (83-10-3) likely exhibits lower aqueous solubility than the target compound due to its aromatic ring, whereas 4-pyridoxic acid’s hydroxyl groups improve water solubility .
- Reactivity : The nitro group in the target compound may facilitate reduction reactions (e.g., to amines) or electrophilic substitution, whereas ester-containing analogs (e.g., 52867-42-2) are prone to hydrolysis .
Biological Activity
2-Methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications as an antimicrobial agent, anti-inflammatory drug, and in the development of anticancer therapies. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : The starting material, 2-methylpyridine, is nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 5-position.
- Oxidation : The methyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : This functional group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
- Carboxylic Acid Group : It can form hydrogen bonds with target proteins, influencing their activity and function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, likely due to the nitro group facilitating reactive oxygen species generation leading to cell death .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Preliminary results from COX enzyme inhibition assays demonstrate that derivatives of this compound can significantly suppress COX-1 and COX-2 activities, which are crucial in the inflammatory response. For instance, IC50 values for some derivatives against COX enzymes were reported as follows:
| Compound | IC50 (μM) for COX-1 | IC50 (μM) for COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results suggest that modifications to the pyridine structure can enhance anti-inflammatory efficacy .
Anticancer Potential
Recent studies have investigated the anticancer potential of this compound and its derivatives. In vitro assays using various cancer cell lines showed that certain derivatives induce apoptosis and inhibit tumor growth by disrupting cell cycle progression and modulating key signaling pathways (e.g., AKT and ERK pathways). For example, exposure of cancer cells to specific concentrations resulted in significant decreases in S phase cells and increases in G1 phase cells, indicating cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
- Anti-inflammatory Assessment : In an animal model of inflammation induced by carrageenan, administration of the compound led to a substantial reduction in paw edema compared to controls treated with standard anti-inflammatory drugs like indomethacin .
- Cancer Cell Line Studies : In experiments involving lung cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers .
Q & A
Q. Q1. What are the standard synthetic routes for 2-methyl-5-nitro-4-oxo-1H-pyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
A1. The synthesis typically involves multi-step reactions, such as condensation of pyridine precursors with nitro and methyl groups under acidic or basic conditions. For example:
- Step 1 : Nitration of a methyl-substituted pyridine intermediate using nitric acid/sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Oxidation of the 4-position using potassium permanganate or CrO3 in aqueous acidic media to introduce the oxo group.
- Step 3 : Carboxylic acid functionalization via hydrolysis of a nitrile or ester intermediate under reflux with HCl or NaOH .
Key variables : Temperature (exothermic nitration requires strict control), solvent polarity (e.g., ethanol vs. DMF for solubility), and stoichiometry (excess nitrating agents risk side reactions). Purity is assessed via HPLC or <sup>1</sup>H NMR .
Q. Q2. How can structural ambiguities (e.g., tautomerism) in this compound be resolved experimentally?
A2. Tautomeric equilibria between the 1H-pyridine and 4-oxo forms can be characterized using:
- X-ray crystallography : Determines solid-state structure and hydrogen-bonding networks (e.g., as seen in N-substituted pyridinone analogs ).
- Variable-temperature NMR : Observes dynamic exchange between tautomers in solution.
- IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) stretching frequencies to confirm tautomeric dominance .
Q. Q3. What analytical techniques are critical for verifying the compound’s identity and purity in academic research?
A3. A combination of methods is required:
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N) : Assigns proton environments and detects impurities (e.g., residual solvents or unreacted intermediates).
- Elemental analysis : Validates C/H/N/O composition within ±0.3% theoretical values.
- HPLC-DAD/UV : Quantifies purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. Q4. How does the nitro group at the 5-position influence the compound’s reactivity in nucleophilic substitution or redox reactions?
A4. The electron-withdrawing nitro group activates the pyridine ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Key observations:
- Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, altering biological activity.
- Electrophilic aromatic substitution : Nitro directs incoming groups to the 2- or 6-positions, but steric hindrance from the methyl group limits reactivity .
Contradictions : Some studies report unexpected regioselectivity in analogs, suggesting solvent or catalyst effects require further investigation .
Q. Q5. What strategies are employed to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
A5. Common issues arise from:
- Assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can denature enzymes or alter ligand binding. Standardized protocols (e.g., IC50 in Tris buffer, pH 7.4) are critical.
- Impurity profiles : Trace metals from synthesis may inhibit enzymes non-specifically. Chelating agents (e.g., EDTA) are recommended in bioassays .
- Structural analogs : Compare with derivatives (e.g., 5-fluoro or 5-cyano analogs) to isolate the nitro group’s role .
Q. Q6. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
A6.
- DFT calculations : Predict electron density maps to identify reactive sites (e.g., nucleophilic oxo groups) and tautomeric preferences.
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, docking studies on pyridinone-carboxylic acids revealed hydrogen-bonding interactions with ATP-binding pockets .
Validation : Correlate computed binding energies with experimental IC50 values to refine models .
Q. Q7. What are the challenges in scaling up synthesis while maintaining stereochemical integrity and purity?
A7. Scale-up issues include:
- Exothermic reactions : Nitration and oxidation steps require precise temperature control to avoid decomposition.
- Purification : Column chromatography is impractical for large batches; alternatives include recrystallization (e.g., from ethanol/water) or acid-base extraction.
- Isomer formation : Steric effects from the methyl group may lead to regioisomers. Process analytical technology (PAT) monitors reaction progression in real-time .
Q. Q8. How does the compound’s solubility profile impact formulation for in vivo studies?
A8. The carboxylic acid group confers pH-dependent solubility:
- Low solubility in water : <0.1 mg/mL at neutral pH, requiring co-solvents (e.g., PEG-400) or salt formation (e.g., sodium or lysine salts).
- Ionization : At pH > pKa (~3.5 for the carboxylic acid), solubility increases significantly. Buffered solutions (pH 7.4) are used for bioavailability studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
